o-Aminophenyl beta-D-glucopyranosiduronic acid
Description
Scientific Research Applications
Antibacterial Activity
o-Aminophenyl beta-D-glucopyranosiduronic acid: derivatives have been studied for their antibacterial properties. Specifically, methyl 2-O-lauroyl-α-D-glucopyranosiduronic acid and azido 2-O-lauroyl-α-D-glucopyranosiduronic acid have shown effectiveness against Staphylococcus aureus . These findings highlight the potential use of this compound in combating bacterial infections.
Nanocomposite Biomaterials
β-(1,3)-D-glucans, including those with -(1,6)-linked glucopyranans as branches (β-glucans), exhibit self-assembly capabilities. They can form diverse nanocomposite biomaterials, which hold promise for diagnostic and therapeutic applications . Investigating the self-assembly behavior of o-Aminophenyl beta-D-glucopyranosiduronic acid could lead to innovative materials for drug delivery or tissue engineering.
Biological and Food Fields
Fungi, such as Auricularia auricula-judae, Lentinus edodes, and yeast, contain β-glucans as major active components. Research on these fungi has focused on the extraction, structural characterization, and biological activities of their β-glucans . Understanding the specific effects of o-Aminophenyl beta-D-glucopyranosiduronic acid in biological and food contexts is essential.
Potential Therapeutic Agents
Derived from β-glucans, nanocomposite biomaterials can serve as effective therapeutic agents. Investigating how o-Aminophenyl beta-D-glucopyranosiduronic acid contributes to such materials could open avenues for targeted drug delivery, wound healing, or tissue regeneration .
D-Glucuronic Acid Production
o-Aminophenyl beta-D-glucopyranosiduronic acid: contains a glucuronic acid moiety. Strategies for biological synthesis of D-glucuronic acid have gained attention due to their efficiency and environmental friendliness . Understanding its role in biosynthesis pathways could contribute to sustainable production methods.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVTBSWJWONEI-GOVZDWNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936129 | |
Record name | 2-Aminophenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Aminophenyl beta-D-glucopyranosiduronic acid | |
CAS RN |
15959-03-2 | |
Record name | 2-Aminophenol glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15959-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminophenylglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminophenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-aminophenyl β-D-glucopyranosiduronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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